![molecular formula C14H13N5O2S B279864 N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-based compounds and has been found to have several important biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MTAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MTAA has been found to have several important biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce the expression of adhesion molecules, and inhibit the migration and invasion of cancer cells. It has also been found to induce the expression of antioxidant enzymes and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. It has also been found to have low toxicity and to be well-tolerated in animal models. However, one limitation of MTAA is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on MTAA. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of interest is the identification of new targets and pathways that are involved in the anti-inflammatory and anti-cancer effects of MTAA. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.
Méthodes De Synthèse
MTAA can be synthesized through a multistep process that involves the reaction of 3-methoxyaniline with thionyl chloride to form 3-methoxychloroaniline. This intermediate is then reacted with sodium azide to form 3-methoxy-5-azidoaniline, which is subsequently reacted with thienylacetic acid to form MTAA.
Applications De Recherche Scientifique
MTAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C14H13N5O2S |
|---|---|
Poids moléculaire |
315.35 g/mol |
Nom IUPAC |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13N5O2S/c1-21-12-6-10(5-11(7-12)19-9-15-17-18-19)16-14(20)8-13-3-2-4-22-13/h2-7,9H,8H2,1H3,(H,16,20) |
Clé InChI |
YLBLDWODLPERRW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)N3C=NN=N3 |
SMILES canonique |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)
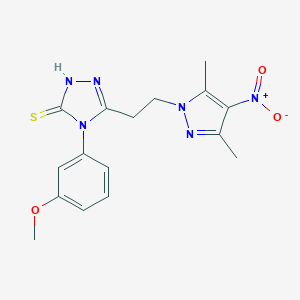
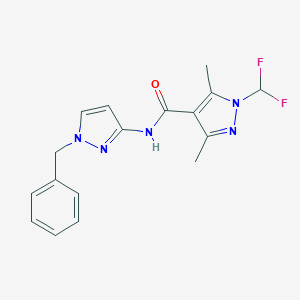
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)
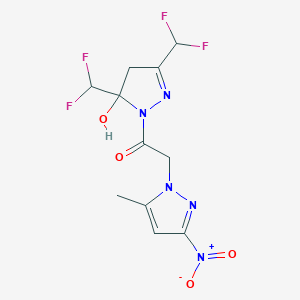
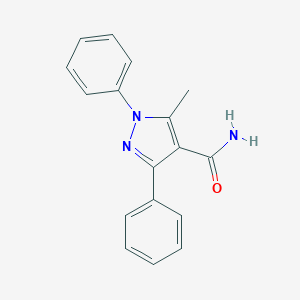
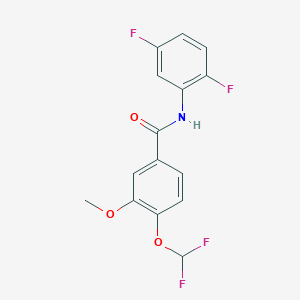
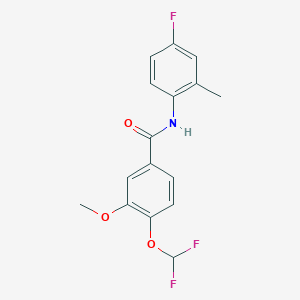
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
